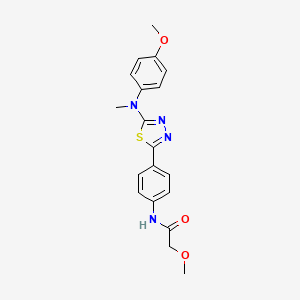

2-methoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide

描述

BenchChem offers high-quality 2-methoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-methoxy-N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-23(15-8-10-16(26-3)11-9-15)19-22-21-18(27-19)13-4-6-14(7-5-13)20-17(24)12-25-2/h4-11H,12H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGGFJZZBGQZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

Based on its structural similarity to other compounds, it might interact with its targets via hydrogen bonding or other intermolecular interactions.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of azo dyes and dithiocarbamate, suggesting that it might influence related biochemical pathways.

生物活性

The compound 2-methoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide is a derivative of the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles have been extensively studied for their potential in pharmacology due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. The compound exhibits activity against various bacterial strains and fungi. For instance, studies indicate that derivatives containing the 1,3,4-thiadiazole moiety demonstrate moderate to significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug MIC |

|---|---|---|

| Staphylococcus aureus | 32.6 μg/mL | Streptomycin: 50 μg/mL |

| Escherichia coli | 40 μg/mL | Streptomycin: 30 μg/mL |

| Candida albicans | 42 μg/mL | Fluconazole: 24 μg/mL |

| Aspergillus niger | 38 μg/mL | Fluconazole: 26 μg/mL |

These results suggest that the compound may possess significant potential as a therapeutic agent against microbial infections.

Anticancer Activity

Recent research has highlighted the anticancer potential of thiadiazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in tumor growth. For example, studies have shown that compounds with similar structures can inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival .

Case Study: A study involving a series of thiadiazole derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The compound under review demonstrated an IC50 value comparable to established anticancer drugs, indicating its potential for further development .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Compounds similar to 2-methoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of the compound is attributed to its ability to interact with various molecular targets. The thiadiazole ring serves as a scaffold that can facilitate binding with proteins involved in disease processes. For example:

- Antimicrobial Action: Interaction with bacterial cell wall synthesis enzymes.

- Anticancer Action: Inhibition of enzymes like thymidylate synthase.

- Anti-inflammatory Action: Modulation of cytokine signaling pathways.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

Thiadiazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

Substitution reactions : Introduction of the 4-methoxyphenyl(methyl)amino group at the 5-position of the thiadiazole ring via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura cross-coupling) .

Acetamide linkage : Reaction of the intermediate aryl amine with methoxyacetyl chloride in anhydrous DMF or dichloromethane, with triethylamine as a base .

- Optimization : Key parameters include solvent polarity (DMF vs. dichloromethane), temperature (0–80°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

- Methodological Answer :

- NMR spectroscopy : and NMR confirm substituent positions and stereochemistry. For example, the methoxy group appears as a singlet at δ ~3.8 ppm, while the thiadiazole protons resonate at δ 7.5–8.5 ppm .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 455.12) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

- Methodological Answer :

Dose-response profiling : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to differentiate specific inhibition from nonspecific toxicity .

Off-target screening : Use kinase panels or proteome-wide profiling to identify unintended interactions .

Mechanistic studies : Employ fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding kinetics (e.g., , ) .

- Case Example : A study on analogous thiadiazoles revealed false-positive cytotoxicity due to aggregation; adding 0.01% Tween-80 resolved this .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- In silico modeling : Use SwissADME or ADMETLab to predict logP (~3.2), solubility (logS ~-4.5), and CYP450 inhibition .

- Molecular docking : Target enzymes like COX-2 or EGFR using AutoDock Vina; prioritize poses with hydrogen bonds to the thiadiazole nitrogen and methoxy groups .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers for blood-brain barrier penetration analysis .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF) to enhance target affinity .

- Acetamide chain variation : Introduce heterocycles (e.g., pyridine) instead of methoxy to improve metabolic stability .

- Bioisosteric replacement : Substitute the thiadiazole with 1,2,4-oxadiazole to reduce cytotoxicity while retaining activity .

- Data-driven approach : Use QSAR models trained on IC data from analogous compounds to prioritize synthetic targets .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the compound’s anticancer activity?

- Methodological Answer :

Cell viability : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC calculation via nonlinear regression .

Apoptosis : Annexin V/PI staining followed by flow cytometry .

Migration inhibition : Scratch assay with image analysis (ImageJ) to quantify wound closure rates .

Q. How should researchers address low solubility in biological assays?

- Methodological Answer :

- Co-solvents : Use <1% DMSO or PEG-400 to maintain solubility without cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm diameter) via emulsion-solvent evaporation .

- Prodrug strategy : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility .

Contradiction Resolution & Validation

Q. How to validate conflicting reports on metabolic stability in hepatic microsomes?

- Methodological Answer :

Species comparison : Test human vs. rat liver microsomes to identify interspecies variability .

CYP inhibition screening : Use luminescent CYP450 assays (e.g., Promega P450-Glo™) to identify enzyme-specific degradation .

Metabolite ID : LC-MS/MS analysis (Q-TOF) to detect hydroxylated or demethylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。